N-(2-Ethyl-4-oxo-3(4H)-quinazolinyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
CAS No.:
Cat. No.: VC15057520
Molecular Formula: C23H22N4O4
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N4O4 |
|---|---|
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | N-(2-ethyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C23H22N4O4/c1-3-13-26-17-12-8-6-10-15(17)20(28)19(23(26)31)21(29)25-27-18(4-2)24-16-11-7-5-9-14(16)22(27)30/h5-12,28H,3-4,13H2,1-2H3,(H,25,29) |
| Standard InChI Key | BTKCEVBDDPOOKT-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN3C(=NC4=CC=CC=C4C3=O)CC)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s backbone consists of two nitrogen-containing heterocycles: a 4-hydroxy-2-quinolinone unit and a 2-ethyl-4-oxo-3(4H)-quinazolinyl group. The quinoline moiety is substituted at position 1 with a propyl chain and at position 3 with a carboxamide linkage to the quinazolinone fragment. Key structural features include:
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Hydroxy group at C4: Enhances hydrogen-bonding potential with biological targets.
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Ethyl and propyl substituents: Influence lipophilicity and membrane permeability.
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Carboxamide bridge: Facilitates interactions with enzymatic active sites .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂N₄O₄ |
| Molecular Weight (g/mol) | 418.4 |
| CAS Number | Not publicly listed |
Predicted Physicochemical Properties
While experimental data on solubility and logP are unavailable, the compound’s structure suggests moderate hydrophilicity due to polar groups. Collision cross-section (CCS) predictions for analogous thiourea derivatives (e.g., CID 3059842) range from 193.3 Ų ([M+H]+) to 206.2 Ų ([M+Na]+), indicating stable gas-phase ion mobility .
Synthesis and Derivative Design
Synthetic Pathways
Though no explicit synthesis route is documented for this compound, analogous quinolinone-carboxamides are typically synthesized via:
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Alkylation of isatoic anhydride: Introduces substituents at the N1 position .
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C-acylation with malonate derivatives: Forms the quinolinone core .
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Carboxamide coupling: Utilizes ethylenediamine or similar linkers to connect heterocyclic units .
For example, hybrid compounds merging quinolinones with cinnamic acids employ di-amide linkers, a strategy potentially applicable to this molecule .
Structural Analogues and Bioactivity
Quinazolinone-quinoline hybrids are recognized for multi-target pharmacological profiles. Notable analogues include:
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Compound 3h/3s: Exhibit lipoxygenase (LOX) inhibition (IC₅₀ = 10 μM) and antioxidant activity .
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NDGA-inspired derivatives: Bind alternative enzymatic sites, suggesting similar targeting potential for this compound .
Challenges and Future Directions
The absence of empirical data on this specific compound underscores the need for:
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In vitro bioassays: Evaluate antibacterial potency against Gram-positive/-negative strains.
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ADMET profiling: Assess metabolic stability and toxicity.
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Targeted synthesis: Optimize substituents (e.g., replacing ethyl with fluoropropyl) to enhance selectivity.
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